molecular formula C14H13ClO5S B046763 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid CAS No. 114911-83-0

2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid

Cat. No. B046763
M. Wt: 328.8 g/mol
InChI Key: KZYIXYSUABRQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid, also known as NS398, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in 1994 and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. By inhibiting COX-2 activity, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid reduces the production of prostaglandins and thus reduces inflammation and pain. In addition, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Biochemical And Physiological Effects

2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to have various biochemical and physiological effects such as reducing inflammation, pain, and tumor growth. It has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function. However, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to have some adverse effects such as gastrointestinal toxicity and renal dysfunction.

Advantages And Limitations For Lab Experiments

2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has several advantages for lab experiments such as its ability to inhibit COX-2 activity, induce apoptosis, and inhibit angiogenesis. However, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has some limitations such as its potential toxicity and lack of selectivity for COX-2 inhibition.

Future Directions

There are several future directions for 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid research such as developing more selective COX-2 inhibitors, studying the potential therapeutic applications of 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid in various diseases, and investigating the mechanism of action of 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid. In addition, future research could focus on developing more efficient synthesis methods for 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid and improving its pharmacokinetic properties.

Synthesis Methods

2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrobenzoic acid with methylsulfonyl chloride to form 2-chloro-4-(methylsulfonyl)benzoic acid. This intermediate is then reacted with cyclohexenone to obtain 2-chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid. The purity and yield of 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid can be improved by various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.

properties

CAS RN

114911-83-0

Product Name

2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid

Molecular Formula

C14H13ClO5S

Molecular Weight

328.8 g/mol

IUPAC Name

(3-oxocyclohexen-1-yl) 2-chloro-4-methylsulfonylbenzoate

InChI

InChI=1S/C14H13ClO5S/c1-21(18,19)11-5-6-12(13(15)8-11)14(17)20-10-4-2-3-9(16)7-10/h5-8H,2-4H2,1H3

InChI Key

KZYIXYSUABRQCR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)Cl

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)Cl

synonyms

2-CHLORO-4-(METHYLSULFONYL)-OXO-1-CYCLOHEXEN-1-YL BENZOIC ACID

Origin of Product

United States

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